![molecular formula C12H12BrN B1288895 8-Bromo-6-isopropyl-quinoline CAS No. 159925-41-4](/img/structure/B1288895.png)
8-Bromo-6-isopropyl-quinoline
Overview
Description
8-Bromo-6-isopropyl-quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can be used to infer certain aspects of its chemistry. For instance, the ambiphilic molecule 8-(dimesitylboryl)quinoline discussed in the first paper suggests that the quinoline structure can be functionalized at the 8-position, which is also the case for this compound . The second paper discusses 8-(n-bromo-R-alkoxy)quinoline derivatives, indicating that the 8-position is a reactive site for various substitutions, which may include an isopropyl group .
Synthesis Analysis
The synthesis of 8-(dimesitylboryl)quinoline involves the treatment of 8-bromoquinoline with n-BuLi followed by dimesitylboronfluoride . This method suggests that this compound could potentially be synthesized through a similar lithiation process followed by the introduction of an isopropyl group. However, the exact synthesis of this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a nitrogen atom within the aromatic ring, which can participate in coordination with metal ions. In the case of 8-(dimesitylboryl)quinoline, the quinolinyl nitrogen atom coordinates with metal ions such as Cu(I), Ag(I), and Pd(II) . This coordination ability is likely retained in this compound, given the structural similarity.
Chemical Reactions Analysis
The reactivity of 8-(dimesitylboryl)quinoline includes hydrolysis, leading to the formation of borinic acid and boronic acid derivatives, as well as coordination with various metal ions . The presence of the bromo substituent in this compound suggests that it may also undergo similar reactions, such as palladium-catalyzed cross-coupling reactions, which are common for bromoarenes.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of related compounds. For example, the 8-(n-bromo-R-alkoxy)quinoline derivatives show anodic-type inhibition behavior in corrosion studies, and their adsorption on mild steel surfaces follows the Langmuir adsorption isotherm . These properties suggest that this compound may also exhibit similar adsorption characteristics and could potentially act as a corrosion inhibitor. The length of the hydrocarbon chain in the alkoxy group affects the inhibition efficiency, which may imply that the isopropyl group in this compound could also influence its physical and chemical properties .
Future Directions
The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The present review summarizes all known approaches to the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .
properties
IUPAC Name |
8-bromo-6-propan-2-ylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-8(2)10-6-9-4-3-5-14-12(9)11(13)7-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCLLRYLXAGRDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C2C(=C1)C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619070 | |
Record name | 8-Bromo-6-(propan-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159925-41-4 | |
Record name | 8-Bromo-6-(propan-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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